molecular formula C26H34O6 B1668960 5,5'-((1,1'-Biphenyl)-2,5-diylbis(oxy))bis(2,2-dimethylpentanoic acid) CAS No. 79520-77-7

5,5'-((1,1'-Biphenyl)-2,5-diylbis(oxy))bis(2,2-dimethylpentanoic acid)

Cat. No.: B1668960
CAS No.: 79520-77-7
M. Wt: 442.5 g/mol
InChI Key: RPGQBVHHFQUGBU-UHFFFAOYSA-N
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Chemical Reactions Analysis

CI-924 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

CI-924 exerts its effects primarily through the activation of peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating lipid metabolism and inflammation. By activating PPARs, CI-924 increases the expression of genes involved in lipid metabolism, leading to increased HDL levels and decreased VLDL levels . Additionally, CI-924 has been shown to induce peroxisome proliferation and microsomal enzyme activity in animal models .

Comparison with Similar Compounds

CI-924 is chemically similar to gemfibrozil, another lipid-lowering agent. Both compounds share a biphenyl core structure and have similar effects on lipid metabolism . CI-924 has been shown to have unique effects on hepatic peroxisome proliferation and enzyme induction, which may differentiate it from gemfibrozil . Other similar compounds include fenofibrate and bezafibrate, which also activate PPARs and have lipid-lowering effects.

References

Properties

CAS No.

79520-77-7

Molecular Formula

C26H34O6

Molecular Weight

442.5 g/mol

IUPAC Name

5-[4-(4-carboxy-4-methylpentoxy)-3-phenylphenoxy]-2,2-dimethylpentanoic acid

InChI

InChI=1S/C26H34O6/c1-25(2,23(27)28)14-8-16-31-20-12-13-22(21(18-20)19-10-6-5-7-11-19)32-17-9-15-26(3,4)24(29)30/h5-7,10-13,18H,8-9,14-17H2,1-4H3,(H,27,28)(H,29,30)

InChI Key

RPGQBVHHFQUGBU-UHFFFAOYSA-N

SMILES

CC(C)(CCCOC1=CC(=C(C=C1)OCCCC(C)(C)C(=O)O)C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)(CCCOC1=CC(=C(C=C1)OCCCC(C)(C)C(=O)O)C2=CC=CC=C2)C(=O)O

Appearance

Solid powder

79520-77-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5,5'-((1,1-biphenyl)-2,5-diylbis(oxy))bis(2,2-dimethylpentanoic acid)
CI 924
CI-924

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,5'-((1,1'-Biphenyl)-2,5-diylbis(oxy))bis(2,2-dimethylpentanoic acid)
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5,5'-((1,1'-Biphenyl)-2,5-diylbis(oxy))bis(2,2-dimethylpentanoic acid)
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5,5'-((1,1'-Biphenyl)-2,5-diylbis(oxy))bis(2,2-dimethylpentanoic acid)
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5,5'-((1,1'-Biphenyl)-2,5-diylbis(oxy))bis(2,2-dimethylpentanoic acid)
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5,5'-((1,1'-Biphenyl)-2,5-diylbis(oxy))bis(2,2-dimethylpentanoic acid)
Reactant of Route 6
5,5'-((1,1'-Biphenyl)-2,5-diylbis(oxy))bis(2,2-dimethylpentanoic acid)

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